molecular formula C18H17ClN2O3 B5124867 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

Cat. No.: B5124867
M. Wt: 344.8 g/mol
InChI Key: JMVSBRMRXLZZLQ-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a synthetic compound known for its diverse applications in scientific research. This compound has garnered attention due to its unique chemical structure and potential therapeutic properties.

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-10(2)17(22)20-12-5-7-16-14(9-12)21-18(24-16)11-4-6-15(23-3)13(19)8-11/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVSBRMRXLZZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the 3-chloro-4-methoxyphenyl group. The final step involves the attachment of the 2-methylpropanamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amide-forming reagents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, such as reduced inflammation or inhibited tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. Its specific combination of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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